molecular formula C26H40O4 B1268206 3-(Acetyloxy)chol-5-en-24-oic acid CAS No. 19462-13-6

3-(Acetyloxy)chol-5-en-24-oic acid

Cat. No. B1268206
CAS RN: 19462-13-6
M. Wt: 416.6 g/mol
InChI Key: JBALICPRCDQXRA-UHFFFAOYSA-N
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Description

“3-(Acetyloxy)chol-5-en-24-oic acid”, also known as Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester, (3α,5β)-, is a chemical compound with the molecular formula C27H44O4 . It has a molecular weight of 432.6359 . Other names for this compound include 5β-Cholanic acid, 3α-hydroxy-, methyl ester, acetate; Acetyllithocholic acid, methyl ester; Methyl lithocholate acetate; Methyl 3α-acetoxylithocholate; 3α-Acetoxy-5β-cholanic acid methyl ester; 5β-Cholan-24-oic acid, 3α-hydroxy-, methyl ester, acetate; Methyl 3-O-acetyllithocholate; Lithocholic acid, acetate, methyl ester .


Molecular Structure Analysis

The IUPAC Standard InChI for “3-(Acetyloxy)chol-5-en-24-oic acid” is InChI=1S/C27H44O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h17,19-24H,6-16H2,1-5H3/t17-,19-,20-,21+,22-,23+,24+,26+,27-/m0/s1 . The chemical structure is also available as a 2d Mol file .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Acetyloxy)chol-5-en-24-oic acid” is 432.6359 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the web search results.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 3-(Acetyloxy)chol-5-en-24-oic acid and related compounds have been explored in various chemical syntheses. For instance, Aggarwal et al. (1992) described the chemical synthesis of tetrahydroxy cholanoic acids, highlighting the diverse potential of similar compounds in synthetic chemistry (Aggarwal, Batta, Salen, & Shefer, 1992). Similarly, studies by Herz et al. (1991) on inhibitors of sterol synthesis involved the efficient and specific side-chain oxidation of similar compounds, demonstrating their role in advancing the field of synthetic organic chemistry (Herz, Swaminathan, Wilson, & Schroepfer, 1991).

Metabolic and Physiological Studies

  • Compounds structurally related to 3-(Acetyloxy)chol-5-en-24-oic acid are also significant in physiological and metabolic studies. Research by Javitt et al. (1984) on neonatal cholestasis, for example, involved the metabolism of a similar monohydroxy bile acid, providing insights into bile acid synthesis and associated disorders (Javitt, Kok, Gut, Rajagopalan, & Budai, 1984).

Biochemical Characterization and Application

  • The biochemical characterization of related bile acids has been a focus in several studies. Pellicciari et al. (1989) investigated the physicochemical properties of trihydroxylated bile acids, contributing to a better understanding of bile acid chemistry and their potential applications in biochemistry (Pellicciari, Natalini, Roda, Machado, & Marinozzi, 1989).

Research in Drug Metabolism and Disposition

  • Studies on the biotransformation of lithocholic acid by human hepatic microsomes, such as the research conducted by Deo and Bandiera (2009), involve compounds with structural similarities to 3-(Acetyloxy)chol-5-en-24-oic acid, indicating their importance in understanding human liver metabolism and the detoxification process (Deo & Bandiera, 2009).

Exploration of Steroidal Structures in Biology

properties

IUPAC Name

4-(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O4/c1-16(5-10-24(28)29)21-8-9-22-20-7-6-18-15-19(30-17(2)27)11-13-25(18,3)23(20)12-14-26(21,22)4/h6,16,19-23H,5,7-15H2,1-4H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALICPRCDQXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310360
Record name 3-(Acetyloxy)chol-5-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetyloxy)chol-5-en-24-oic acid

CAS RN

19462-13-6
Record name NSC226154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Acetyloxy)chol-5-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EJ Westover, DF Covey - Steroids, 2003 - Elsevier
We report the first synthesis of the unnatural enantiomer of desmosterol (ent-desmosterol). The sterol nucleus was constructed enantiospecifically, followed by stepwise addition of the …
Number of citations: 31 www.sciencedirect.com
YA Naumovich, IS Golovanov… - European Journal of …, 2017 - Wiley Online Library
The regioselectivity of the addition of HO‐acids to the activated π bond in N,N‐bis(oxy)enamines has been found to be dramatically dependent upon the solvent. Mechanistic …

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